molecular formula C10H12N4O3 B2606286 Ethyl 1-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)-1H-pyrazole-4-carboxylate CAS No. 1461706-53-5

Ethyl 1-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)-1H-pyrazole-4-carboxylate

Cat. No.: B2606286
CAS No.: 1461706-53-5
M. Wt: 236.231
InChI Key: FEQYDWBYGAHFPM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Oxadiazoles are five-membered heterocyclic scaffolds with an oxygen and two nitrogen atoms. They can exist in four regioisomeric structures: 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole .

Scientific Research Applications

Synthesis and Characterization

Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was synthesized through a one-pot condensation reaction, demonstrating the importance of this class of compounds in organic synthesis. The study highlights the structural analysis using techniques like X-ray diffraction and DFT studies, suggesting potential for material science and molecular engineering applications (S. Viveka et al., 2016).

Biological Evaluation

Novel derivatives of 1H-pyrazole were synthesized for biological evaluation, indicating the relevance of pyrazole derivatives in medicinal chemistry. Preliminary evaluations showed that some compounds could inhibit A549 lung cancer cell growth, suggesting potential applications in cancer research (Liang-Wen Zheng et al., 2010).

Material Science Applications

In the field of material science, d10 metal coordination polymers constructed from bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands were prepared, demonstrating applications in designing new materials with potential uses in catalysis, molecular recognition, and optical devices (M. Cheng et al., 2017).

Corrosion Inhibition

Pyranpyrazole derivatives were studied as corrosion inhibitors for mild steel, highlighting the application of pyrazole derivatives in industrial processes like metal pickling. The study shows how chemical modifications can impact the efficiency of corrosion inhibitors, providing insights into the design of more effective compounds (P. Dohare et al., 2017).

Chemosensor Development

A new colorimetric chemosensor based on a hybrid azo-pyrazole/pyrrolinone ester hydrazone dye was synthesized for the recognition of metal cations like Cu2+, Zn2+, and Co2+, showcasing the utility of pyrazole derivatives in environmental monitoring and analytical chemistry (T. Aysha et al., 2021).

Properties

IUPAC Name

ethyl 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3/c1-3-16-10(15)8-4-11-14(5-8)6-9-12-7(2)17-13-9/h4-5H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQYDWBYGAHFPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1)CC2=NOC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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